1-Mesyl-1H-indole-3-carbaldehyde molecular weight and structural formula
1-Mesyl-1H-indole-3-carbaldehyde molecular weight and structural formula
Technical Monograph: 1-Mesyl-1H-indole-3-carbaldehyde Structural Characterization, Synthetic Utility, and Reactivity Profile [1]
Introduction & Structural Analysis
1-Mesyl-1H-indole-3-carbaldehyde (CAS: 118481-30-4) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and alkaloid synthesis.[1] It serves as a protected derivative of indole-3-carboxaldehyde, where the N-1 position is substituted with a methanesulfonyl (mesyl) group.
This functionalization serves a dual purpose:
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Protection: It masks the acidic indole nitrogen, preventing unwanted N-alkylation or protonation during subsequent reactions.[1]
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Electronic Modulation: The electron-withdrawing sulfonyl group significantly alters the electron density of the indole ring, deactivating the C3 position toward further electrophilic attack while activating the C2 position for lithiation/substitution strategies.[1]
Molecular Structure
The molecule consists of a bicyclic indole core with a formyl group at C3 and a methanesulfonyl group at N1.[1]
Figure 1: Structural connectivity and functional group influence of 1-Mesyl-1H-indole-3-carbaldehyde.
Physicochemical Properties
The following data characterizes the pure compound. Researchers should note that the presence of the sulfonyl group increases lipophilicity compared to the parent indole-3-carboxaldehyde.
| Property | Value | Notes |
| IUPAC Name | 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde | Also known as N-Mesylindole-3-carboxaldehyde |
| CAS Number | 118481-30-4 | |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | Calculated (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.[1]06) |
| Physical State | Pale Yellow Solid | Crystalline powder |
| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble/Poorly soluble in water |
| Melting Point | 130–135 °C (Predicted) | Experimental values vary by purity/crystallization solvent.[1] |
| Polar Surface Area | ~62 Ų | Includes sulfonyl and aldehyde contributions |
Synthetic Pathways
The most robust route to 1-Mesyl-1H-indole-3-carbaldehyde is the direct N-sulfonylation of commercially available indole-3-carboxaldehyde.[1] This method avoids the harsh conditions of Vilsmeier-Haack formylation on pre-mesylated indoles.[1]
Protocol: N-Mesylation of Indole-3-carboxaldehyde
Reagents:
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Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
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Triethylamine (TEA) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)[1]
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Dichloromethane (DCM) or DMF (anhydrous)[1]
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve indole-3-carboxaldehyde in anhydrous DCM (0.1 M concentration).
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Base Addition:
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Option A (Mild): Add Triethylamine (TEA) and cool the solution to 0°C.
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Option B (Strong): If using NaH, dissolve substrate in DMF at 0°C, add NaH portion-wise, and stir for 30 min until gas evolution ceases.[1]
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Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexane).
Figure 2: Workflow for the chemical synthesis of the target molecule.
Reactivity Profile & Applications
Electronic Effects & C-2 Lithiation
The mesyl group is a strong electron-withdrawing group (EWG).[1] Unlike the unprotected indole, which is prone to electrophilic attack at C-3, the N-mesyl derivative directs lithiation to the C-2 position .[1]
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Mechanism: The sulfonyl oxygen atoms can coordinate with lithium bases (e.g., LDA, n-BuLi), facilitating "Directed ortho Metalation" (DoM) at the C-2 carbon.[1] This allows for the introduction of electrophiles at C-2, creating 2,3-disubstituted indoles.
Reductive Amination
The C-3 aldehyde remains highly reactive for condensation reactions.[1] It is frequently used to synthesize:
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Tryptamine Derivatives: Via condensation with nitroalkanes (Henry Reaction) followed by reduction.[1]
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Schiff Bases: Reaction with amines followed by reduction (e.g., with NaBH(OAc)₃) to form secondary amines.[1]
Deprotection
The mesyl group is robust under acidic conditions but can be removed (cleaved) using basic hydrolysis:[1]
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Conditions: NaOH/MeOH reflux or TBAF in THF (if mild conditions are required).
Analytical Characterization
To validate the identity of synthesized 1-Mesyl-1H-indole-3-carbaldehyde, compare spectral data against these expected values:
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¹H NMR (CDCl₃, 400 MHz):
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δ 10.10 ppm (s, 1H): Aldehyde proton (-CH O).[1] Distinctive downfield shift.
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δ 8.25 ppm (s, 1H): C2-H proton.[1] Deshielded by the adjacent aldehyde and N-mesyl group.[1]
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δ 7.90–8.00 ppm (m, 1H): C4-H or C7-H (aromatic).[1]
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δ 7.30–7.50 ppm (m, 3H): Remaining aromatic protons.[1]
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δ 3.20 ppm (s, 3H): Mesyl methyl group (-SO₂CH ₃).[1] Diagnostic singlet.
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IR Spectroscopy (KBr):
References
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ChemicalBook. (2025).[1] 1-Methanesulfonyl-1H-indole-3-carbaldehyde Product Properties and CAS 118481-30-4.[1][3]Link[1]
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Genovese, S., et al. (2019).[1] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry.[1] (Describes usage of CAS 118481-30-4 as a starting material). Link[1]
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Pelkey, E. T. (2003).[1] Metalation of Indole.[1][4] In Heterocyclic Chemistry. (Review of N-protected indole lithiation strategies).
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Somei, M., et al. (1988).[1] Studies directed toward the ultimate synthesis for ergot alkaloids.[1][5] Yakugaku Zasshi.[1][5] (General reference for N-sulfonyl indole reactivity).
